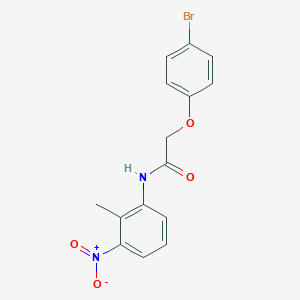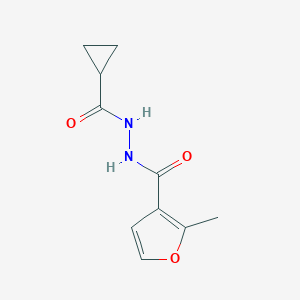![molecular formula C23H24N2O5S B322156 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B322156.png)
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.5 g/mol. This compound is characterized by its complex structure, which includes an ethoxyaniline group, a sulfonyl group, and a methylphenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide: This compound has a chlorophenoxy group instead of a methylphenoxy group, which can affect its reactivity and interactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H24N2O5S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H24N2O5S/c1-3-29-20-12-6-19(7-13-20)25-31(27,28)22-14-8-18(9-15-22)24-23(26)16-30-21-10-4-17(2)5-11-21/h4-15,25H,3,16H2,1-2H3,(H,24,26) |
Clé InChI |
KHRAKWZSCPVHJN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B322073.png)
![2-(4-bromophenoxy)-N-[4-(diethylsulfamoyl)phenyl]acetamide](/img/structure/B322074.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B322080.png)

![N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322084.png)
![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B322085.png)
![N-[4-(piperidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322087.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B322088.png)
![2-[(cyclohexylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B322089.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B322092.png)
![N-[4-(diethylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B322097.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]cyclopropanecarboxamide](/img/structure/B322098.png)

![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B322107.png)
